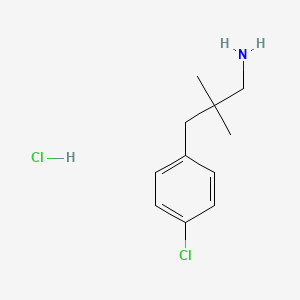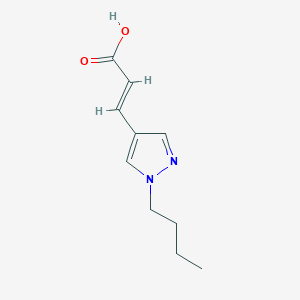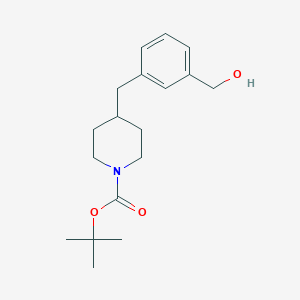
3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine hydrochloride
Descripción general
Descripción
3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine hydrochloride, also known as chlorphenamine maleate, is a synthetic antihistamine with a wide range of applications in the medical field. It is a white, crystalline powder with a molecular weight of 342.3 g/mol, and is soluble in water. Chlorphenamine maleate is commonly used to treat allergic rhinitis, pruritus, urticaria, and other allergic disorders. It is also used in the treatment of nausea, vomiting, and motion sickness.
Aplicaciones Científicas De Investigación
Anticancer Activity
Research has led to the synthesis of new derivatives of 3-(4-chlorophenyl)-2,2-dimethylpropan-1-amine hydrochloride with expected anticancer activity. Modifications to its structure have resulted in compounds that exhibit potent HDAC inhibitory activity, which is crucial in cancer treatment due to HDAC's role in the epigenetic regulation of gene expression. The synthesis of these compounds involves saponification, hydrazinolysis, and reactions with amines and amino acid esters, leading to a series of potent HDAC inhibitors. These compounds have shown selectivity in inhibiting the proliferation of colon cancer cells, suggesting their potential as therapeutic agents in cancer treatment (Rayes et al., 2019); (Rayes et al., 2020).
Metal Complexes as CDK8 Kinase Inhibitors
Another study focused on the synthesis of novel metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate to explore their cytotoxic activity against tumor cells. The investigation involved creating ligands and reacting them with various metal ions, leading to complexes with significant anti-tumor activities, particularly against human colorectal carcinoma cells. These complexes did not exhibit inhibitory actions on normal cells, indicating their specificity towards cancerous cells. This specificity, coupled with molecular docking results, suggests their mechanism of action may involve inhibition of CDK8-CYCC kinase, a promising target in colon cancer therapy (Aboelmagd et al., 2021).
Urotensin-II Receptor Agonist
The discovery of a nonpeptidic agonist of the urotensin-II receptor by the name 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride represents another significant application. This compound, identified through a cell-based screen, exhibits an EC50 of 300 nM at the human UII receptor, with high selectivity. Its activity primarily resides in its (+)-enantiomer, making it a valuable pharmacological research tool and a potential drug lead for conditions mediated by the urotensin-II pathway (Croston et al., 2002).
Mecanismo De Acción
Target of Action
The primary target of 3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine hydrochloride is the histamine H3 receptor . This receptor plays a crucial role in maintaining wakefulness by regulating the activity of histaminergic neurons .
Mode of Action
3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine hydrochloride acts as an antagonist and inverse agonist at the histamine H3 receptor . By blocking histamine autoreceptors, it enhances the activity of histaminergic neurons and increases the signaling of other neurotransmitters in the brain .
Biochemical Pathways
The compound affects the histaminergic pathway, which plays a significant role in maintaining wakefulness. By blocking the histamine H3 receptor, it enhances the activity of histaminergic neurons and increases the signaling of other neurotransmitters in the brain .
Pharmacokinetics
3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine hydrochloride is rapidly and well absorbed following oral administration, resulting in the drug being 90% absorbed . In healthy individuals receiving an oral dose of 20 mg, the maximum concentration (Cmax) was approximately 30 ng/mL . The time to reach maximum concentration (Tmax) was typically reached approximately 3 hours following administration .
Result of Action
The compound’s action results in an increase in wakefulness and a reduction in excessive daytime sleepiness . In a European clinical trial of adult patients with narcolepsy, there was a reduction in the Epworth Sleepiness Scale (ESS) score from therapy compared to placebo . The therapeutic effectiveness of the compound was comparable to that of modafinil .
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-2,2-dimethylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN.ClH/c1-11(2,8-13)7-9-3-5-10(12)6-4-9;/h3-6H,7-8,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYXQPGGXAYKCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)Cl)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine hydrochloride](/img/structure/B1485133.png)

![(2E)-3-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1485135.png)
![(2E)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1485138.png)
![7-Oxa-1-azaspiro[4.5]decane hydrochloride](/img/structure/B1485142.png)
![1-[(1-Fluorocyclohexyl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1485144.png)

![4-[2-(Pyrrolidin-3-yl)ethyl]pyridine dihydrochloride](/img/structure/B1485146.png)
![2-[2-(Piperidin-3-yl)ethyl]pyridine dihydrochloride](/img/structure/B1485147.png)
![1-[(1-fluorocyclopentyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1485148.png)
![2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1485149.png)
![2-[(3-Phenoxyphenyl)methyl]pyrrolidine hydrochloride](/img/structure/B1485151.png)

![7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride](/img/structure/B1485156.png)